Structural Differentiation: 5-Chlorothiophene vs. 5-Methylthiophene Terminus in Xanthene-9-Carboxamide Series
CAS 2034597-86-7 incorporates a 5-chlorothiophen-2-yl terminus at the side-chain position, distinguishing it from the closest commercially available analog CAS 1797337-48-4, which bears a 5-methylthiophen-2-yl group . This substitution replaces an electron-donating methyl group (−CH3, Hammett σmeta ≈ −0.07) with an electron-withdrawing chlorine atom (−Cl, Hammett σmeta ≈ +0.37), altering the electronic character of the thiophene ring [1]. The chlorine atom additionally introduces capacity for halogen bonding (C–Cl···X interactions) not available to the methyl analog, which may enhance binding-site complementarity in halogen-accepting receptor pockets [2]. The molecular weight increases from 379.47 Da (methyl analog) to 399.89 Da (chloro analog), and the calculated partition coefficient shifts toward higher lipophilicity due to chlorine substitution .
| Evidence Dimension | Terminal heteroaryl substituent identity and electronic property |
|---|---|
| Target Compound Data | 5-Chlorothiophen-2-yl; Hammett σmeta ≈ +0.37 (electron-withdrawing); MW 399.89 Da; capable of halogen bonding |
| Comparator Or Baseline | 5-Methylthiophen-2-yl (CAS 1797337-48-4); Hammett σmeta ≈ −0.07 (electron-donating); MW 379.47 Da; no halogen-bonding capacity |
| Quantified Difference | Substituent electronic character reversed (σmeta difference ≈ 0.44); MW increase of 20.42 Da (+5.4%); halogen-bond acceptor capacity gained |
| Conditions | Structural comparison based on SMILES: COC(CNC(=O)C1C2=CC=CC=C2OC2=CC=CC=C12)C1=CC=C(Cl)S1 (target) vs. COC(CNC(=O)C1C2=CC=CC=C2OC2=CC=CC=C12)C1=CC=C(C)S1 (comparator) |
Why This Matters
The chlorine atom provides an additional intermolecular interaction modality (halogen bonding) and altered electronic distribution that may translate into differentiated CCR1 binding kinetics, selectivity, or residence time compared to the methyl analog, making procurement selection non-trivial for SAR exploration.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. View Source
- [2] Wilcken R, Zimmermann MO, Lange A, Joerger AC, Boeckler FM. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. J Med Chem. 2013;56(4):1363-1388. View Source
